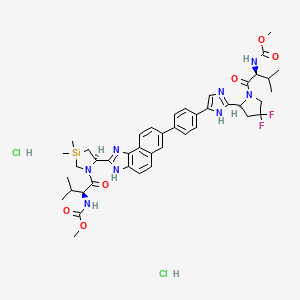
ML404
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ML404 is an inhibitor of the mitochondrial permeability transition pore.
Applications De Recherche Scientifique
NIH Molecular Libraries Initiative
The NIH Molecular Libraries Initiative (MLI) is a significant program that aims to use small molecules for gene, cell, and organism function analysis in health and disease. This initiative comprises three components: Molecular Libraries Screening Centers Network, cheminformatics initiatives (including PubChem), and technology development in chemical diversity and other areas. Crucially, all tools and results from MLI are publicly available, enhancing research in gene function determination, target validation, and drug development (Austin, Brady, Insel, & Collins, 2004).
Machine Learning in the Physical Sciences
Machine learning (ML) is broadly applied across various scientific disciplines, including physics. This review highlights conceptual developments in ML inspired by physics and its applications in domains such as particle physics, quantum computing, and material physics. It also emphasizes the cross-fertilization between ML and physical sciences, showcasing how statistical physics helps understand ML methods (Carleo et al., 2019).
CD40 Ligand in Osteoblasts and Osteocytes
Research on murine long bone osteocyte-Y4 (MLO-Y4) cell line indicates that CD40 ligand plays a role in preventing apoptosis in these cells. This finding is significant for understanding bone cell viability and has implications for treating bone loss and osteoporosis (Ahuja et al., 2003).
Applications of Machine Learning in Metal-Organic Frameworks
Machine learning methods are transforming scientific research, including in metal–organic frameworks (MOFs). This review discusses the use of ML in MOF research, covering descriptors, representations, and the prediction and design of new MOF structures (Chong, Lee, Kim, & Kim, 2020).
Machine Learning in Health-Related Research in Low-Income Countries
This scoping review protocol aims to explore machine learning applications in clinical medicine and public health, specifically in low/middle-income countries. It highlights the growing role of ML in addressing health-related challenges in these regions (Carrillo-Larco et al., 2020).
Machine Learning in Energy Economics and Finance
A critical review of machine learning applications in energy economics/finance, highlighting methods like Support Vector Machine, Artificial Neural Network, and Genetic Algorithms used in predicting energy prices, demand forecasting, and analyzing macro/energy trends (Ghoddusi, Creamer, & Rafizadeh, 2019).
Propriétés
Numéro CAS |
1826026-00-9 |
|---|---|
Nom du produit |
ML404 |
Formule moléculaire |
C17H13ClN2O3 |
Poids moléculaire |
328.75 |
Nom IUPAC |
N-(5-Chloro-2-methylphenyl)-5-(3-hydroxyphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C17H13ClN2O3/c1-10-5-6-12(18)8-14(10)19-17(22)15-9-16(23-20-15)11-3-2-4-13(21)7-11/h2-9,21H,1H3,(H,19,22) |
Clé InChI |
IGFGYIMMNXHPFY-UHFFFAOYSA-N |
SMILES |
O=C(C1=NOC(C2=CC=CC(O)=C2)=C1)NC3=CC(Cl)=CC=C3C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
ML404; ML-404; ML 404; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2S)-1,1,1-trifluoro-2-(4-pyrazol-1-ylphenyl)-3-[5-[[1-(trifluoromethyl)cyclopropyl]methyl]-1H-imidazol-2-yl]propan-2-ol](/img/structure/B609095.png)



![3-[(1S,2S)-2-Hydroxycyclohexyl]-6-[(6-methyl-3-pyridinyl)methyl]benzo[h]quinazolin-4(3H)-one](/img/structure/B609101.png)


![(3S)-3-methylsulfanyl-1-[2-[4-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]-N-[3-(6-propan-2-yloxypyridin-3-yl)-1H-indazol-5-yl]pyrrolidine-3-carboxamide](/img/structure/B609107.png)
![1,3-Dihydroxy-2-(hydroxymethyl)propan-2-aminium (5aR,6S,6aS)-3-((2',6'-dimethyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methoxy)-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate](/img/structure/B609110.png)